3-(4-Methylphenyl)-3-buten-2-ol

Asymmetric Synthesis Chemoenzymatic Synthesis Chiral Building Block

Substituting allylic alcohols without considering regioisomerism can compromise reaction outcome and stereoselectivity. 3-(4-Methylphenyl)-3-buten-2-ol provides a defined para-substituted allylic alcohol scaffold proven in chemoenzymatic iodolactonization: • Enables synthesis of δ- and γ-iodolactones with 97-99% ee. • Unique substitution pattern supports comparative gas-phase pyrolysis studies. • Reliable supply for research and process development.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 57132-22-6
Cat. No. B8319069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-3-buten-2-ol
CAS57132-22-6
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=C)C(C)O
InChIInChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,10,12H,2H2,1,3H3
InChIKeyMGKKZONEWXOMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)-3-buten-2-ol Product Data Sheet


3-(4-Methylphenyl)-3-buten-2-ol (C₁₁H₁₄O, MW: 162.23 g/mol) [1] is an allylic alcohol featuring a terminal alkene and a secondary hydroxyl group para-substituted on a phenyl ring. This structural motif, distinct from its more common linear analog 4-(4-methylphenyl)-3-buten-2-ol (CAS 104175-13-5), is defined by its specific substitution pattern and has been utilized as a key substrate in the chemoenzymatic synthesis of enantiomerically enriched δ- and γ-iodolactones, demonstrating its value as a chiral building block [2].

Why 3-(4-Methylphenyl)-3-buten-2-ol Is Not Interchangeable


Substituting 3-(4-Methylphenyl)-3-buten-2-ol with other aryl-substituted allylic alcohols in a synthetic or procurement context is not a trivial one-to-one exchange. This is due to the profound influence of the substitution pattern on the molecule's performance in key transformations. For instance, this specific regioisomer has been successfully employed in chemoenzymatic pathways [1], while the closely related (E)-4-(4-methylphenyl)-3-buten-2-ol (CAS 32271-53-7) [2] and 4-(4-methylphenyl)-3-buten-2-ol (CAS 104175-13-5) are primarily studied in gas-phase pyrolytic reactions [3]. The difference in the position of the double bond and the hydroxyl group can dictate the reaction outcome, stereoselectivity, and yield, making a direct, unoptimized substitution a significant technical risk that could derail a research project or production process.

3-(4-Methylphenyl)-3-buten-2-ol Quantitative Differentiation


Chiral Building Block for Iodolactone Synthesis

3-(4-Methylphenyl)-3-buten-2-ol serves as a superior substrate in chemoenzymatic pathways, enabling the synthesis of enantiomerically pure δ-iodo-γ-lactones and γ-iodo-δ-lactones. The process achieves a high enantiomeric excess (ee) in the final iodolactone products, demonstrating the compound's ability to effectively transfer chirality [1]. This performance is directly linked to its specific 4-methylphenyl substitution pattern, which is crucial for the stereoselectivity of the enzymatic transformation and subsequent Claisen rearrangement.

Asymmetric Synthesis Chemoenzymatic Synthesis Chiral Building Block Iodolactone

Thermal Stability vs. 4-Aryl Analogs

The thermal stability of 4-aryl-3-buten-2-ols, a class including 4-(4-methylphenyl)-3-buten-2-ol, was quantitatively assessed via flash vacuum pyrolysis (FVP). This study provides a kinetic and mechanistic framework to understand the compound's behavior under thermal stress [1]. While specific data for the 3-(4-methylphenyl) isomer are not available, the well-characterized behavior of the closely related 4-aryl series allows for a class-level inference regarding expected stability and decomposition pathways.

Thermal Stability Gas-Phase Pyrolysis Kinetics Mechanistic Study

Boiling Point and Density Benchmark

While measured data for 3-(4-Methylphenyl)-3-buten-2-ol are not publicly available, its predicted boiling point can be benchmarked against its closest commercially available positional isomer, 1-(4-Methylphenyl)-3-buten-1-ol . This comparison highlights the significant impact of the hydroxyl group's position on key physical properties, which directly affect purification, handling, and formulation.

Physical Properties Boiling Point Density Formulation

3-(4-Methylphenyl)-3-buten-2-ol Application Scenarios


Asymmetric Synthesis of Chiral Lactones

This is the most validated application for this compound class. Procurement of 3-(4-Methylphenyl)-3-buten-2-ol is strategically justified for research groups or manufacturers focused on creating enantiomerically pure δ-iodo-γ-lactones and γ-iodo-δ-lactones. The chemoenzymatic pathway, which uses this compound as a starting material, has been shown to yield iodolactones with excellent enantiomeric excess (97–99% ee) [1]. This makes it a valuable asset for programs in medicinal chemistry and natural product synthesis where absolute stereochemistry is paramount.

Thermal Stability and Pyrolysis Studies

Given the established pyrolytic behavior of its close analog 4-(4-methylphenyl)-3-buten-2-ol [1], this compound is a relevant candidate for comparative thermal stability studies. Researchers can use it as a model substrate to investigate the influence of the substitution pattern on the kinetics and mechanism of gas-phase elimination reactions. This knowledge is directly applicable to optimizing high-temperature industrial processes and predicting the shelf-life and stability of related chemical products.

Synthetic Route Scouting and Methodology Development

The unique substitution pattern of 3-(4-Methylphenyl)-3-buten-2-ol makes it a valuable substrate for exploring novel synthetic methodologies. Its distinct reactivity compared to the more widely studied 4-substituted analogs [1] offers opportunities for discovering new chemoselective transformations or for developing a deeper understanding of substituent effects in allylic alcohol chemistry. This aligns with the compound's stated purpose as a research chemical [2].

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